

Protocol for Assessing the Dermal Absorption of Captafol

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Compound of Interest

Compound Name: Captafol

Cat. No.: B1668290

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Captafol is a broad-spectrum phthalimide fungicide that has been used in agriculture.[1] Assessing the potential for dermal absorption of this compound is crucial for evaluating human health risks, particularly for occupational and bystander exposure scenarios. This document provides a detailed protocol for assessing the dermal absorption of **Captafol** using the internationally recognized in vitro method described in the OECD Test Guideline 428.[2][3][4][5][6][7] This method utilizes Franz diffusion cells with human or animal skin to provide a reliable measure of percutaneous absorption.

Due to a lack of publicly available, specific quantitative data on the dermal absorption of **Captafol**, this document also presents surrogate data from studies on structurally similar fungicides, captan and folpet, to illustrate the type of data that would be generated from such a study.[8][9] It is important to note that while these compounds share structural similarities with **Captafol**, their dermal absorption characteristics may differ.

Experimental Protocols

The primary method for assessing in vitro dermal absorption is the Franz diffusion cell assay, following OECD Guideline 428.[2][3][4][5][6][7] This method allows for the determination of the

rate and extent of absorption of a substance through the skin.

Key Experiment: In Vitro Dermal Absorption using Franz Diffusion Cells (OECD 428)

Objective: To measure the amount of **Captafol** that penetrates a skin sample over a specified period.

Materials:

- Franz Diffusion Cells (static or flow-through)[2][10]
- Excised human or porcine skin membranes
- **Captafol** (analytical grade)
- Formulation vehicle (e.g., acetone, ethanol, or a representative agricultural spray mixture)
- Receptor fluid (e.g., phosphate-buffered saline, potentially with a solubility enhancer)
- Analytical instrumentation for **Captafol** quantification (e.g., GC-ECD, LC-MS/MS)[11][12][13]
- Standard laboratory equipment (pipettes, vials, incubator, etc.)

Methodology:

- Skin Preparation:
 - Excised human skin (e.g., from cosmetic surgery) or porcine ear skin is used. The skin is dermatomed to a thickness of approximately 200-400 μm .
 - The integrity of the skin barrier is assessed (e.g., by measuring transepidermal water loss - TEWL).
 - Skin discs are cut to the appropriate size to fit the Franz diffusion cells.
- Franz Cell Assembly:

- The skin disc is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
- The receptor chamber is filled with a degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin. The receptor fluid is maintained at a constant temperature, typically 32°C, to simulate skin surface temperature.[\[2\]](#)
- Dose Application:
 - A known concentration of **Captafol** in a suitable vehicle is applied to the surface of the skin in the donor chamber. The dose applied should be relevant to expected human exposure levels.
- Sampling:
 - At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), the entire volume of the receptor fluid is collected and replaced with fresh, pre-warmed receptor fluid.
 - At the end of the experiment (typically 24 hours), the skin surface is washed to remove any unabsorbed **Captafol**.
 - The skin is then processed to determine the amount of **Captafol** retained within the different skin layers (stratum corneum, epidermis, and dermis). This can be achieved through tape stripping of the stratum corneum and subsequent digestion or extraction of the remaining skin.
- Sample Analysis:
 - The concentration of **Captafol** in the collected receptor fluid samples, the skin wash, and the skin digest/extract is quantified using a validated analytical method, such as Gas Chromatography with Electron Capture Detection (GC-ECD) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Data Analysis:
 - The cumulative amount of **Captafol** that has permeated the skin at each time point is calculated.

- The flux (rate of absorption per unit area) is determined from the slope of the linear portion of the cumulative absorption versus time curve.
- The permeability coefficient (Kp) can be calculated if the concentration of the applied dose is known.
- The total dermal absorption is expressed as the percentage of the applied dose found in the receptor fluid and the skin (excluding the stratum corneum).

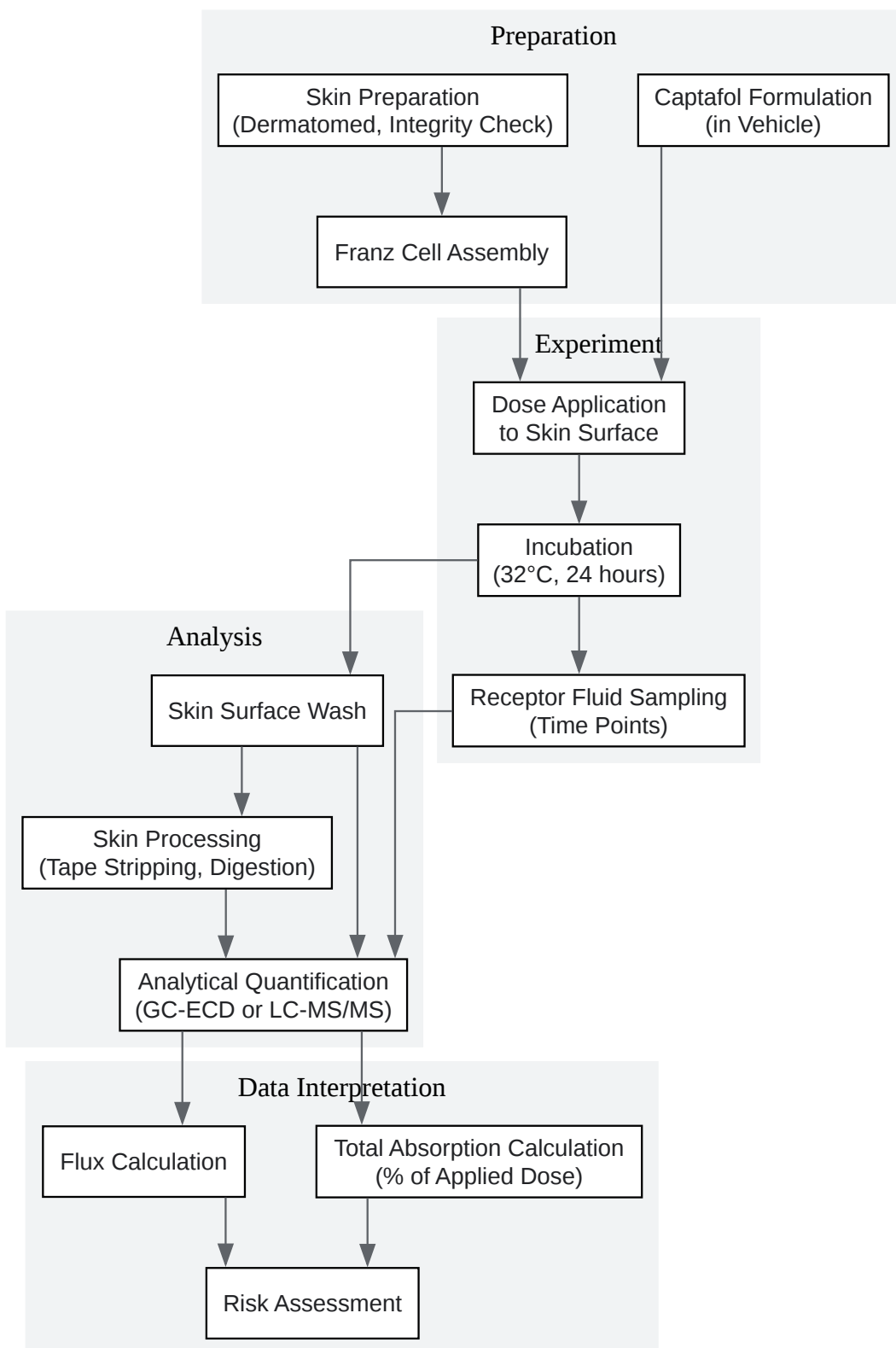
Data Presentation

As no specific quantitative data for the dermal absorption of **Captafol** was identified, the following table presents surrogate data for the structurally related fungicides, captan and folpet, from a human volunteer study.^{[8][9]} This illustrates the type of results that would be obtained from a dermal absorption study.

Compound	Dose Applied (mg/kg)	Route	Duration (hours)	Percentage of Dose Recovered as Metabolite in Urine
Captan	10	Dermal	24	0.02% (as THPI) ^{[8][9]}
Folpet	10	Dermal	24	1.8% (as phthalic acid) ^{[8][9]}

Note: This data is from an in vivo study and represents the amount of metabolite excreted in urine, which is an indirect measure of dermal absorption. In vitro studies following OECD 428 would provide a direct measure of the amount of the parent compound and its metabolites penetrating the skin.

Mandatory Visualization



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Caption: Experimental workflow for assessing dermal absorption of **Captafol**.



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Caption: Logical relationship of dermal absorption assessment components.

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